molecular formula C17H27N3O2 B7638985 N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide

Cat. No. B7638985
M. Wt: 305.4 g/mol
InChI Key: LCNTZUGZBUVLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide, also known as ENA-713, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ENA-713 belongs to the class of spirocyclic imidazoline compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the imidazoline I2 binding site and the sigma-1 receptor, both of which are involved in the regulation of neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a neuroprotective effect and can improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has several advantages for use in lab experiments. It is a highly specific compound that can selectively target certain receptors and neurotransmitter systems. It is also stable and can be easily synthesized in large quantities. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide. One area of interest is the development of more potent analogs of this compound that can exhibit greater therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease conditions. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 1,3-dibromo-5-(3-ethoxy-3-oxopropyl)benzene with 2-imidazol-1-ylpropan-1-ol in the presence of a base. The resulting product is then subjected to a spirocyclization reaction using a Lewis acid catalyst to obtain this compound in high yield and purity.

Scientific Research Applications

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are the hallmark features of Alzheimer's disease. Similarly, this compound has been shown to protect dopaminergic neurons from degeneration, which is a key feature of Parkinson's disease.

properties

IUPAC Name

N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-3-22-15-11-14(17(15)7-5-4-6-8-17)19-16(21)13(2)20-10-9-18-12-20/h9-10,12-15H,3-8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNTZUGZBUVLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC(=O)C(C)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.